(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole . Thiazoles are a class of organic compounds that include a five-membered C3NS ring. Some thiazoles are used in commercial applications, particularly in the synthesis of dyes and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods . For instance, one method involves the reaction of halogen-substituted compounds with azo compounds .Molecular Structure Analysis
Thiazole derivatives are known to have a planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may also have a similar structure.Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, they can be reduced electrochemically, forming both a stable radical anion and a dianion .Physical and Chemical Properties Analysis
Thiazole derivatives are known to have high oxidative stability . The specific physical and chemical properties of this compound would depend on its exact structure.Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, due to their spectroscopic, photophysical, and photochemical properties, are very useful for photodynamic therapy applications. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Structural Analysis
Li, Bond, Johansson, and van de Streek (2014) distinguished tautomerism in the crystal structure of a similar sulfonamide derivative using dispersion-corrected density functional theory calculations and comparison of calculated and measured 13C solid-state NMR spectra. This study emphasizes the importance of accurate structural characterization in the development of pharmaceuticals and materials (Li, Bond, Johansson, & van de Streek, 2014).
DNA Binding and Anticancer Activity
Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes demonstrated the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The study revealed that these complexes exhibit varying degrees of interaction with DNA, influencing their therapeutic efficacy and potential as anticancer agents (González-Álvarez et al., 2013).
Synthesis and Evaluation of Antimicrobial and Antiproliferative Agents
A study by Abd El-Gilil (2019) focused on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties. These compounds were screened for cytotoxic activity against different human cell lines and showed significant cytotoxic and antimicrobial activities. This research underscores the versatility of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).
Mechanism of Action
Properties
IUPAC Name |
(NZ)-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-18-14-12(16)4-3-5-13(14)22-15(18)17-23(19,20)11-8-6-10(21-2)7-9-11/h3-9H,1-2H3/b17-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITOZHSYGHFFGW-ICFOKQHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=C(C=CC=C2Cl)S/C1=N\S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.